molecular formula C12H23N3O3 B13990936 Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B13990936
M. Wt: 257.33 g/mol
InChI Key: ANBBHHAXENSRLB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a methylcarbamoyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-amino-1-Boc-piperidine with methyl isocyanate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and methylcarbamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a methylcarbamoyl group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(17)15-7-5-12(13,6-8-15)9(16)14-4/h5-8,13H2,1-4H3,(H,14,16)

InChI Key

ANBBHHAXENSRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NC)N

Origin of Product

United States

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